molecular formula C17H28N2O B4423384 N-(2-Adamantyl)-N'-cyclohexylurea

N-(2-Adamantyl)-N'-cyclohexylurea

Cat. No.: B4423384
M. Wt: 276.4 g/mol
InChI Key: RFONAXXDMGITIV-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-N'-cyclohexylurea is a urea derivative featuring a rigid adamantane scaffold and a cyclohexyl substituent. Urea derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The adamantyl group confers enhanced lipophilicity and metabolic stability, while the cyclohexyl moiety may influence binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-(2-adamantyl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c20-17(18-15-4-2-1-3-5-15)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,1-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFONAXXDMGITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-N’-cyclohexylurea typically involves the reaction of 2-adamantanone with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired urea compound. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times of 2 to 6 hours .

Industrial Production Methods

Industrial production of N-(2-Adamantyl)-N’-cyclohexylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-N’-cyclohexylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Adamantyl)-N’-cyclohexylurea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The cyclohexylurea group can form hydrogen bonds with target molecules, further stabilizing the interaction. This dual mechanism of action makes N-(2-Adamantyl)-N’-cyclohexylurea a versatile compound with potential therapeutic applications .

Comparison with Similar Compounds

N-(1-Adamantyl)-N'-cyclohexylurea vs. N-(1-Adamantyl)urea

  • Structural Differences : N-(1-Adamantyl)urea lacks the cyclohexyl group, resulting in reduced steric bulk and altered hydrophobicity .
  • Functional Implications : The absence of the cyclohexyl substituent may decrease binding specificity to targets requiring extended hydrophobic interactions, such as ATP-binding cassettes in sulfonylurea receptors (e.g., glyburide derivatives in ).

Comparison with Sulfonylurea Drugs (e.g., Glyburide)

Glyburide (N-(4-[(2-hydroxybenzenecarboxamido)ethyl]benzenesulfonyl-N'-cyclohexylurea) shares the N'-cyclohexylurea moiety but incorporates a sulfonyl group and benzene ring instead of adamantane .

  • Biological Activity: Glyburide targets pancreatic β-cell ATP-sensitive potassium channels, inducing insulin secretion. The adamantyl group in N-(2-Adamantyl)-N'-cyclohexylurea may redirect activity toward non-diabetic targets, such as anti-inflammatory or anticancer pathways, as seen in other adamantane derivatives .
  • Solubility : Adamantane’s lipophilicity likely reduces aqueous solubility compared to glyburide’s sulfonyl group, which enhances solubility and bioavailability .

Comparison with N-(2-Adamantyl)-N'-(2-furoyl)thiourea

  • Functional Impact : Thiourea derivatives often exhibit stronger enzyme inhibition due to enhanced thiol-mediated interactions. For example, thioureas in may show improved binding to cysteine proteases compared to urea analogs.

Comparison with 2-(1-Adamantyl)-N-Hydroxyacetamide

  • Activity : Hydroxyacetamide derivatives are often explored as histone deacetylase (HDAC) inhibitors, suggesting divergent mechanisms compared to urea-based compounds.

Table 1: Key Properties of Selected Adamantane Derivatives

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Applications Reference
This compound* C₁₇H₂₇N₂O 285.41 Urea, adamantyl, cyclohexyl Hypothesized: Anticancer, antimicrobial Inferred
N-(1-Adamantyl)urea C₁₁H₁₈N₂O 194.28 Urea, adamantyl Metabolic stability studies
Glyburide C₂₃H₂₈ClN₃O₅S 494.00 Sulfonylurea, cyclohexyl Antidiabetic (K⁺ channel)
N-(2-Adamantyl)-N'-(2-furoyl)thiourea C₁₆H₂₀N₂O₂S 304.41 Thiourea, adamantyl, furoyl Enzyme inhibition
2-(1-Adamantyl)-N-Hydroxyacetamide C₁₀H₂₁NO₂ 193.28 Hydroxyacetamide, adamantyl HDAC inhibition (potential)

*Calculated based on structural analogs.

Anticancer Potential

Adamantane-urea derivatives, such as those in , demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ values in µM range) via caspase activation and apoptosis induction . The cyclohexyl group in this compound may enhance membrane permeability, potentiating similar mechanisms.

Antimicrobial Activity

Adamantane-oxadiazole derivatives () show antibacterial activity due to hydrophobic interactions with microbial membranes. The rigid adamantane scaffold disrupts lipid bilayers, a property likely shared by this compound .

Metabolic Stability

N-(1-Adamantyl)urea exhibits prolonged half-life in vivo due to resistance to cytochrome P450 oxidation . The cyclohexyl group in this compound may further slow metabolic clearance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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